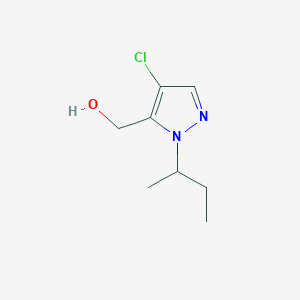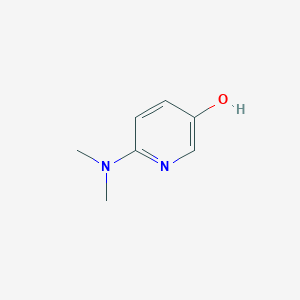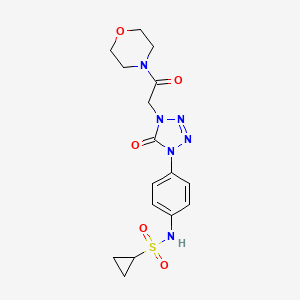
4-(2-Bromophenyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromophenyl)-1,2,3-thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs and pesticides.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed promising antimicrobial potential . These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1 , d2 , and d3 demonstrated significant antimicrobial activity. Thiazole derivatives like this one have been explored for their ability to inhibit bacterial lipid biosynthesis, making them valuable candidates in the fight against drug-resistant pathogens.
Anti-Inflammatory Applications
The heterocyclic thiazole nucleus, to which this compound belongs, has been associated with anti-inflammatory properties. Researchers have explored its potential in modulating inflammatory responses . Further investigations could uncover its precise mechanisms and applications in treating inflammatory conditions.
Antibiofilm Agents
Biofilm formation by bacteria contributes to chronic infections and antibiotic resistance. While not directly studied for this compound, thiazole derivatives have shown antibiofilm activity . Investigating the effects of 4-(2-Bromophenyl)-1,2,3-thiadiazole on biofilm formation could yield valuable insights.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, leading to a range of biological effects .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
A study on similar compounds suggests that they have good docking scores and promising adme properties .
Result of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKJGDHOYOXQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-1,2,3-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2400828.png)
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2400829.png)






![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2400838.png)




![N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2400849.png)